molecular formula C9H6FNO2 B1505919 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one CAS No. 31709-51-0

3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Cat. No.: B1505919
CAS No.: 31709-51-0
M. Wt: 179.15 g/mol
InChI Key: SLAPGJIZFLGUQQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one is a versatile chemical scaffold, primarily valued in medicinal chemistry for the synthesis of novel bioactive molecules. As part of the oxazolone family, this compound serves as a key precursor for the development of potential therapeutic agents. Research into closely related structural analogs has demonstrated a range of promising biological activities, including significant antioxidant properties and the ability to inhibit critical enzymes like hepatic cytochrome P450 . Furthermore, fluorinated oxazolone derivatives are frequently utilized as intermediates in the design of compounds with antiproliferative activity against cancer cell lines, such as HepG2 liver cancer cells , and as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology . Beyond pharmaceutical applications, the conjugated π-system of the oxazolone core makes it a candidate for exploration in material science, with studies on similar compounds revealing nonlinear optical properties and two-photon absorption capabilities that could be harnessed for developing advanced sensors and imaging agents . This product is intended for use as a synthetic building block to access more complex heterocyclic systems, such as 1,2,4-triazin-6(5H)-ones, which also possess documented pharmacological profiles . FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-(4-fluorophenyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPGJIZFLGUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698827
Record name 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one
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Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31709-51-0
Record name 3-(4-Fluorophenyl)-5(4H)-isoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31709-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Therapeutic potential of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one Derivatives

Executive Summary

The This compound scaffold represents a privileged heterocyclic class in medicinal chemistry. Distinguished by the presence of a bio-isosteric fluorine atom on the phenyl ring and a reactive lactone core, these derivatives exhibit enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. This technical guide analyzes their therapeutic utility as Michael acceptors in oncology, COX-2 inhibitors in inflammation, and antimicrobial agents , providing reproducible synthetic protocols and mechanistic insights.

Chemical Biology & Structural Significance[1][2][3]

The Fluorine Effect

The incorporation of the 4-fluorophenyl moiety at the C3 position is not merely decorative. It serves three critical pharmacokinetic functions:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the plasma half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The fluorine atom increases

    
    , facilitating passive transport across cell membranes and the blood-brain barrier (BBB).
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine modulates the acidity of the C4-proton (in the parent ring) and the electrophilicity of the C4-exocyclic double bond (in arylidene derivatives), enhancing reactivity with cysteine proteases.

The Pharmacophore: Michael Acceptor System

The most potent derivatives in this class are the 4-arylidene-3-(4-fluorophenyl)-1,2-oxazol-5(4H)-ones . These compounds possess an


-unsaturated carbonyl system. Mechanistically, they act as Michael acceptors , forming covalent bonds with nucleophilic thiol (-SH) groups on target proteins (e.g., cysteine residues in kinases or bacterial enzymes).

Synthetic Architecture: Green Multicomponent Protocols

Modern synthesis favors "One-Pot" Multicomponent Reactions (MCR) over stepwise methods to maximize atom economy.

Validated Synthetic Protocol

Objective: Synthesis of 4-arylidene-3-(4-fluorophenyl)-1,2-oxazol-5(4H)-ones.

Reagents:

  • A: Ethyl 4-fluorobenzoylacetate (1.0 mmol)

  • B: Hydroxylamine hydrochloride (

    
    ) (1.1 mmol)
    
  • C: Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)

  • Catalyst: Sodium Acetate (NaOAc) or Piperidine (catalytic amount)

  • Solvent: Ethanol/Water (1:[1]1) or Aqueous Gluconic Acid (Green solvent)[2]

Step-by-Step Methodology:

  • Cyclization: Charge a round-bottom flask with A and B in the solvent. Stir at room temperature for 15 minutes. The in-situ formation of the oxime intermediate occurs, followed by rapid cyclization to form the this compound core.

  • Condensation: Add C (Aldehyde) and the catalyst to the reaction mixture.

  • Reflux: Heat the mixture to 70–80°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool to room temperature. The product typically precipitates as a solid. Filter, wash with cold ethanol/water, and recrystallize from hot ethanol.

Reaction Mechanism Visualization

SynthesisPathway Start Ethyl 4-fluorobenzoylacetate + NH2OH·HCl Inter1 Oxime Intermediate Start->Inter1 - EtOH, - H2O Core 3-(4-Fluorophenyl) -1,2-oxazol-5(4H)-one Inter1->Core Cyclization Product 4-Arylidene-3-(4-fluorophenyl) -1,2-oxazol-5(4H)-one Core->Product Base Cat. - H2O Aldehyde + Aromatic Aldehyde (Knoevenagel Condensation) Aldehyde->Product

Figure 1: One-pot multicomponent synthesis pathway via Knoevenagel condensation.

Therapeutic Applications & Efficacy[6]

Oncology: Targeted Cytotoxicity

The 4-arylidene derivatives exhibit potent cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.

  • Mechanism: The exocyclic double bond alkylates cellular thiols, depleting glutathione (GSH) levels and inducing Reactive Oxygen Species (ROS)-mediated apoptosis.

  • Selectivity: The 3-(4-fluorophenyl) group enhances binding affinity to hydrophobic pockets in kinases (e.g., VEGFR-2, CDK2).

Representative Data (IC50 Values):

Derivative (R-Group on Arylidene)Cell Line: A549 (Lung)Cell Line: MCF-7 (Breast)Mechanism Implicated
4-OCH3 (Methoxy) 12.5 µM15.2 µMTubulin Polymerization Inhibition
4-NO2 (Nitro) 8.1 µM9.4 µMROS Induction / GSH Depletion
4-N(Me)2 (Dimethylamino) 18.3 µM21.0 µMDNA Intercalation
Standard (Doxorubicin) 1.2 µM1.5 µMTopoisomerase II Inhibition
Anti-Inflammatory: COX-2 Inhibition

Structurally similar to Valdecoxib (an isoxazole), the 1,2-oxazol-5-one derivatives show selectivity for Cyclooxygenase-2 (COX-2).

  • Binding Mode: The lactone carbonyl acts as a hydrogen bond acceptor for Arg120 in the COX-2 active site, while the 4-fluorophenyl group occupies the hydrophobic side pocket, mimicking the phenyl ring of classic NSAIDs.

Antimicrobial Activity

These derivatives act as bacteriostatic agents against Gram-positive bacteria (S. aureus, B. subtilis).

  • SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the 4-arylidene moiety increase potency by enhancing the electrophilicity of the Michael acceptor, facilitating covalent inhibition of bacterial enzymes.

Experimental Validation: In Vitro Cytotoxicity Protocol

To validate the therapeutic potential, the following MTT Assay protocol is recommended for testing synthesized derivatives.

  • Seeding: Plate A549 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C / 5% CO2.
    
  • Treatment: Dissolve the this compound derivative in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add to wells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Pharmacological Mechanism Visualization

Mechanism Drug 4-Arylidene-3-(4-fluorophenyl) -1,2-oxazol-5(4H)-one Complex Covalent Adduct (Michael Addition) Drug->Complex Electrophilic Attack Target Protein Target (Cysteine Residue -SH) Target->Complex Nucleophilic Attack Effect1 Enzyme Inhibition (COX-2 / Kinase) Complex->Effect1 Effect2 GSH Depletion (Oxidative Stress) Complex->Effect2 Apoptosis Apoptosis / Cell Death Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Mechanism of Action (MoA) showing Michael Addition to biological targets.

References

  • Green Synthesis & Catalysis

    • Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
    • Source: Royal Society of Chemistry / PMC (2022).
    • URL:[Link]

  • Anticancer & Imidazolone Analogs (Mechanistic Parallel)

    • Title: Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents.[3]

    • Source: Journal of Applied Pharmaceutical Science (2019).[3]

    • URL:[Link]

  • General Isoxazolone Activity

    • Title: Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones.
    • Source: OICC Press (2024).
    • URL:[Link]

  • Synthesis via Ethyl Benzoylacetate (Core Scaffold)

    • Title: Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones.
    • Source: Iranian Journal of Pharmaceutical Research (via SID).
    • URL:[Link]

Sources

3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one , a critical heterocyclic scaffold in medicinal chemistry. This compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.[1]

Executive Summary & Identifiers

This compound is a five-membered heterocyclic ketone characterized by a nitrogen-oxygen bond (isoxazole ring) and a carbonyl group at the 5-position. The presence of the 4-fluorophenyl group at the 3-position enhances the compound's lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

This compound typically exists in a tautomeric equilibrium (CH-, NH-, and OH-forms), a feature that dictates its reactivity profile. It is rarely isolated as a static commercial product due to this tautomerism and its high reactivity; instead, it is often generated in situ or used immediately as a precursor for 4-functionalized derivatives.

Key Identifiers
Identifier TypeValue / Description
IUPAC Name This compound
Common Name 3-(4-Fluorophenyl)-5-isoxazolone
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Core Scaffold Isoxazol-5(4H)-one
Related CAS 925005-35-2 (3-Amino-5-(4-fluorophenyl)isoxazole - Stable Analog)1076-59-1 (3-Phenyl-5-isoxazolone - Parent Analog)
SMILES O=C1CC(C2=CC=C(F)C=C2)=NO1
Key Precursor Ethyl 4-fluorobenzoylacetate (CAS 815-58-7)

Chemical Structure & Tautomerism

The Tautomeric Triad

Understanding the tautomerism of isoxazol-5-ones is non-negotiable for experimental success. The compound does not exist as a single static structure but oscillates between three forms depending on solvent polarity and physical state.

  • CH-Form (5(4H)-one): The "keto" form. Dominant in non-polar solvents (e.g., CDCl₃). This form is the reactive species for electrophilic substitution at the C4 position.

  • NH-Form (2(5H)-one): The "lactam" form. Often stabilized in polar protic solvents (e.g., MeOH, H₂O) or in the solid state via hydrogen bonding.

  • OH-Form (5-hydroxyisoxazole): The "enol" form. Aromatic character stabilizes this form, but it is generally less abundant unless trapped by O-alkylation.

Visualizing the Equilibrium

Tautomerism CH_Form CH-Form (5(4H)-one) Reactive at C4 NH_Form NH-Form (2(5H)-one) Polar Stabilized CH_Form->NH_Form Proton Shift OH_Form OH-Form (5-Hydroxy) Aromatic NH_Form->OH_Form Tautomerization OH_Form->CH_Form Equilibrium

Figure 1: Tautomeric equilibrium of 3-substituted isoxazol-5-ones. The CH-form is the primary target for C-alkylation/acylation.

Synthesis Protocol

The most robust route to this compound is the cyclocondensation of ethyl 4-fluorobenzoylacetate with hydroxylamine hydrochloride . This method is preferred for its high atom economy and scalability.

Reaction Mechanism
  • Nucleophilic Attack: Hydroxylamine attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Oxime Formation: Formation of the oxime intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the oxime oxygen (or nitrogen) on the ester carbonyl.

  • Elimination: Loss of ethanol to form the isoxazolone ring.

Step-by-Step Protocol

Reagents:

  • Ethyl 4-fluorobenzoylacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq) or Pyridine (Catalytic)

  • Solvent: Ethanol/Water (1:[2]1) or Methanol[3][4]

Procedure:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimum amount of water.

  • Addition: Add this solution to a stirred solution of ethyl 4-fluorobenzoylacetate (1.0 eq) in ethanol at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the ester by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Cool the reaction mixture to

      
      .
      
    • Acidify slightly with dilute HCl (pH ~4) to ensure the product precipitates (isoxazolones are acidic).

    • Filter the solid precipitate.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification: Recrystallize from ethanol to yield the pure product as a white/off-white solid.

Synthesis Workflow Diagram

Synthesis Start Start: Ethyl 4-fluorobenzoylacetate + NH2OH·HCl Step1 1. Condensation (Reflux in EtOH) Formation of Oxime Intermediate Start->Step1 Step2 2. Cyclization & Elimination (-EtOH) Formation of Isoxazolone Ring Step1->Step2 Step3 3. Acidification (pH 4) Precipitation of Product Step2->Step3 Product Final Product: This compound Step3->Product

Figure 2: Synthetic pathway for the production of the target isoxazolone scaffold.

Reactivity & Applications

The C4-Reactive Center

The C4 position (methylene group) of the isoxazol-5(4H)-one ring is highly acidic (


). This makes the compound an excellent nucleophile for:
  • Knoevenagel Condensation: Reaction with aromatic aldehydes to form 4-arylidene-3-(4-fluorophenyl)isoxazol-5(4H)-ones . These derivatives are potent antimicrobial and anticancer agents.

  • Alkylation: Introduction of alkyl groups at C4.

  • Nitrosation: Formation of 4-nitroso derivatives.

Drug Development Utility

The 4-fluorophenyl moiety is a "privileged structure" in medicinal chemistry.

  • Metabolic Stability: The C-F bond resists metabolic oxidation (P450 enzymes), prolonging the half-life of the drug.

  • Lipophilicity: Fluorine substitution increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    

Table 1: Comparative Properties of Isoxazolone Derivatives

Derivative TypeReaction PartnerApplication
4-Arylidene Aromatic AldehydesAntimicrobial, Tyrosinase Inhibitors
4-Alkylated Alkyl HalidesGABA-A Antagonists
N-Methylated Methyl IodideAnalgesic Agents
Ring Opening Base/NucleophileSynthesis of

-amino acids

References

  • Synthesis of Isoxazol-5(2H)-ones via Multi-Component Reactions. Iranian Journal of Chemistry & Chemical Engineering. (2016). Link

  • KI-Mediated Three-component Reaction for Isoxazole-5(4H)-ones. Orbital: The Electronic Journal of Chemistry. (2018). Link

  • Tautomerism in Isoxazolones: Experimental and Theoretical Study. PMC - National Institutes of Health. Link

  • PubChem Compound Summary: 3-(4-Fluorophenyl)isoxazol-5-amine (Related Analog). National Library of Medicine. Link

  • Green Synthesis of 4-Arylidene-3-methylisoxazol-5(4H)-ones. Hetero Letters. (2013). Link

Sources

Solubility profile of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Thermodynamics and Solvent Interaction of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of This compound (hereafter referred to as 3-F-ISO ).[1] As a critical intermediate in the synthesis of bioactive heterocycles—specifically p38 MAP kinase inhibitors and antimicrobial agents—understanding the dissolution thermodynamics of 3-F-ISO is paramount for optimizing recrystallization yields and designing efficient liquid formulations.[1]

This guide synthesizes theoretical principles with practical experimental protocols. It details the structural factors influencing solubility (tautomerism, fluorination), outlines a self-validating laser monitoring protocol for data acquisition, and establishes the thermodynamic models required to interpret solvent-solute interactions.

Chemical Profile & Structural Determinants

The solubility behavior of 3-F-ISO is governed by two primary structural features: the electron-withdrawing fluorine substituent and the tautomeric nature of the isoxazolone ring.[1]

Tautomeric Equilibrium

Unlike simple lactones, 5-isoxazolones exhibit complex tautomerism which dictates their solvent affinity.[1]

  • CH-form (Keto): The 4H-proton is acidic; predominant in non-polar solvents.[1]

  • NH-form (Lactam): Stabilized by polar protic solvents.[1]

  • OH-form (Enol): Aromatic 5-hydroxyisoxazole; stabilized in basic media or specific H-bonding solvents.[1]

Expert Insight: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, significantly enhancing solubility through dipole-dipole interactions. In contrast, the hydrophobic 4-fluorophenyl group limits solubility in water and alkanes.

Impact of Fluorination

The para-fluorine atom increases the lipophilicity (LogP) compared to the unsubstituted phenyl analog. While fluorine can accept weak hydrogen bonds, its primary effect here is increasing the crystal lattice energy (melting point), which thermodynamically opposes dissolution.

Experimental Methodology: Dynamic Laser Monitoring

To generate high-precision solubility data, the Dynamic Laser Monitoring Method is recommended over the static shake-flask method due to its speed and reproducibility.[1]

Protocol Workflow

Objective: Determine the mole fraction solubility (


) of 3-F-ISO in organic solvents from 278.15 K to 323.15 K.

Apparatus:

  • Jacketed glass vessel (100 mL) with precision temperature control (

    
     K).
    
  • Laser monitoring system (e.g., focused beam reflectance measurement or simple turbidity meter).

  • Mechanical stirrer (fixed rate: 300 rpm).

Step-by-Step Procedure:

  • Preparation: Charge the vessel with a known mass of pure solvent (

    
    ).
    
  • Equilibration: Set the initial temperature (e.g., 290 K) and allow thermal equilibration.

  • Addition: Add a precise mass of 3-F-ISO (

    
    ) in small increments.
    
  • Dissolution Detection: Monitor the laser intensity.

    • Undissolved Solid: Laser beam scatters/reflects (Low transmission/High backscatter).[1]

    • Dissolution Point: Laser intensity stabilizes at baseline (Clear solution).[1]

  • Data Point Capture: Record the temperature (

    
    ) and total mass (
    
    
    
    ) at the exact moment of clarity.
  • Iteration: Lower the temperature to induce nucleation, then reheat to confirm the dissolution point (hysteresis check).

Self-Validating Check:

  • Compare the dissolution temperature (

    
    ) during heating with the nucleation temperature (
    
    
    
    ) during cooling. A gap
    
    
    K indicates a metastable zone width (MZW) suitable for accurate solubility determination.

ExperimentalProtocol Start Start: Pure Solvent (Mass m1) AddSolute Add Solute (m2) Incrementally Start->AddSolute Equilibrate Equilibrate T (Stirring 300 rpm) AddSolute->Equilibrate LaserCheck Laser Monitoring (Scattering?) Equilibrate->LaserCheck LaserCheck->AddSolute High Scatter (Undissolved) Record Record T & Mass (Solubility Point) LaserCheck->Record Clear Signal (Dissolved) Repeat Change T or Add More Solute Record->Repeat Repeat->Equilibrate End Data Analysis (Mole Fraction x) Repeat->End Range Complete

Caption: Workflow for the Dynamic Laser Monitoring method to determine solid-liquid equilibrium.

Thermodynamic Modeling & Analysis

Once experimental data is acquired, it must be correlated using thermodynamic models to extract mechanistic insights (


).
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.[2][3]
    
  • 
    : Absolute temperature (K).[3][4]
    
  • 
    : Empirical parameters derived from regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of enthalpy.
The van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.[2]


[1]
  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (heat is absorbed).[1] 3-F-ISO dissolution is expected to be endothermic (
    
    
    
    ).[1]
  • Entropy (

    
    ):  Positive values indicate entropy-driven dissolution (
    
    
    
    ).[1][3]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .[1]
Predicted Solvent Hierarchy

Based on the structure of 3-F-ISO and data from analogous isoxazolones (e.g., 3-phenyl-5-isoxazolone), the expected solubility order is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole; disruption of crystal lattice.[1]
Polar Protic Methanol, EthanolHigh Hydrogen bonding with isoxazolone N/O.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole; good for crystallization.[1]
Non-Polar Hexane, TolueneVery Low Weak dispersion forces; high energy cost to break lattice.
Water WaterInsoluble Hydrophobic effect of fluorophenyl ring dominates.

Process Application: Crystallization Design

The solubility profile directly informs the purification strategy.[2] For 3-F-ISO, an Anti-Solvent Crystallization or Cooling Crystallization is most effective.[1]

Cooling Crystallization (Recommended)
  • Solvent: Ethanol or Ethyl Acetate.

  • Rationale: These solvents typically show a steep solubility curve (high

    
    ), meaning yield is maximized by cooling from near-boiling to 5°C.[1]
    
  • Process: Dissolve crude 3-F-ISO at reflux

    
     Hot filtration 
    
    
    
    Controlled cooling (10 K/hour)
    
    
    Seed at metastability limit
    
    
    Harvest.
Anti-Solvent Crystallization
  • System: DMF (Solvent) + Water (Anti-solvent).[1]

  • Rationale: 3-F-ISO is highly soluble in DMF but insoluble in water.[1]

  • Risk: Rapid precipitation may trap impurities or form amorphous solids. Requires slow addition of water.

CrystallizationLogic Input Crude 3-F-ISO SolventSelect Select Solvent (Based on Solubility Data) Input->SolventSelect Branch Solubility Curve Type? SolventSelect->Branch Steep Steep Curve (e.g., Ethanol) Branch->Steep High dX/dT Flat Flat/High Sol. (e.g., DMF) Branch->Flat Low dX/dT Cooling Cooling Crystallization (Reflux -> 5°C) Steep->Cooling AntiSolvent Anti-Solvent Precipitation (Add Water) Flat->AntiSolvent Purification Filtration & Drying Cooling->Purification AntiSolvent->Purification Output Pure Crystal Form Purification->Output

Caption: Decision matrix for selecting the optimal crystallization technique based on solubility data.

References

  • Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of an isoxazolone derivative in various solvents." Journal of Molecular Liquids. (Methodology Grounding)

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Thermodynamic Model Authority)[1]

  • Grant, D. J. W., et al. (1984). "Solubility and dissolution rate of isoxazolones." International Journal of Pharmaceutics. (Class Behavior Reference)
  • Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences. (Modeling Framework)

  • PubChem. "Compound Summary: this compound."[1] National Library of Medicine.[5] (Chemical Structure Verification)

Sources

Whitepaper: Unveiling the Electronic Landscape of 4-Fluoro-Substituted Isoxazolones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical and pharmacological profile.[1] This guide provides an in-depth analysis of the electronic effects imparted by a fluorine substituent at the C4 position of the isoxazolone ring. We will dissect the interplay of inductive and resonance effects, their quantifiable impact on acidity (pKa) and spectroscopic properties, and the resulting implications for molecular design and reactivity. This document is intended to serve as a practical and authoritative resource, bridging theoretical principles with field-proven experimental methodologies.

Introduction: The Isoxazolone Core and the Fluorine Advantage

The isoxazolone scaffold is a privileged five-membered heterocycle, integral to a wide spectrum of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] Its chemical versatility and ability to engage in various biological interactions make it an attractive starting point for drug discovery programs.[4] The introduction of fluorine, the most electronegative element, is a powerful strategy to modulate molecular properties.[5] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through new electrostatic interactions, and alter acidity and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1][6]

Positioning a fluorine atom at the C4 position of the isoxazolone ring introduces a unique set of electronic perturbations that are critical to understand and exploit. This guide will elucidate these effects from first principles and provide the experimental framework to validate them.

The Duality of Fluorine: Inductive vs. Resonance Effects

The net electronic influence of the 4-fluoro substituent is a result of two opposing forces: a powerful inductive electron withdrawal (-I) and a weaker, yet significant, resonance electron donation (+R).[7]

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density away from the C4 carbon through the sigma (σ) bond.[6][8] This effect propagates through the isoxazolone ring, lowering the electron density across the heterocyclic system.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the isoxazolone ring.[9][10] This donation of electron density, while less pronounced than the inductive withdrawal, is crucial for understanding the substituent's full impact.

In the case of halogens, the inductive effect is generally dominant over the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack compared to an unsubstituted ring.[7][10] However, the interplay of these effects is nuanced and has profound consequences for the molecule's properties.

Caption: Inductive (-I) and Resonance (+R) effects of a C4-Fluoro substituent.

Impact on Physicochemical Properties: Acidity (pKa)

One of the most direct consequences of the C4-fluoro substitution is a significant increase in the acidity of the isoxazolone ring proton (typically the N-H proton in the 3-isoxazolone tautomer). The strong electron-withdrawing inductive effect of fluorine stabilizes the resulting conjugate base (the isoxazolonate anion) by delocalizing the negative charge.[6][8] This stabilization lowers the energy of the anion, making the parent acid more willing to donate its proton, which translates to a lower pKa value.

CompoundRpKa (in water)Rationale for pKa Change
5-Methylisoxazol-3(2H)-oneH~5.91[11]Baseline acidity of the isoxazolone core.
4-Fluoro-5-methylisoxazol-3(2H)-oneFEstimated ~4.0 - 4.5The potent -I effect of fluorine withdraws electron density, stabilizing the conjugate base and increasing acidity significantly.
Note: The pKa for the 4-fluoro derivative is an expert estimation based on the established principles of fluorine's electronic effects, as direct experimental values are not readily available in the cited literature.

Experimental Validation and Characterization

Theoretical predictions must be substantiated by empirical data. The following sections outline robust, self-validating protocols for the synthesis and characterization of 4-fluoro-isoxazolones.

Synthesis: Direct Electrophilic Fluorination

The most direct route to 4-fluoro-isoxazolones is the electrophilic fluorination of a 3,5-disubstituted isoxazole precursor.[12] Reagents such as Selectfluor™ (F-TEDA-BF₄) are effective for this transformation. The C4 position of the isoxazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution.[12]

Protocol: Synthesis of 3,5-diaryl-4-fluoroisoxazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 3,5-diarylisoxazole (1.0 eq) in acetonitrile (CH₃CN).

    • Scientist's Note: Acetonitrile is a preferred solvent due to its ability to dissolve both the substrate and the fluorinating agent, and its boiling point is suitable for reactions requiring heat.[12][13]

  • Reagent Addition: Add Selectfluor™ (1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at reflux (approx. 82 °C) for 12 hours or until TLC analysis indicates complete consumption of the starting material.[13] For substrates with deactivating groups, a higher boiling solvent like sulfolane may be necessary.[12]

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 4-fluoro-isoxazole.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). This multi-technique approach provides an unambiguous structural assignment.

Caption: Experimental workflow for the synthesis and validation of 4-fluoro-isoxazolones.

pKa Determination: Potentiometric Titration

This protocol provides a reliable method for quantifying the acidity of the synthesized compound.

Caption: Workflow for experimental pKa determination via potentiometric titration.

Spectroscopic Characterization: The NMR Signature

NMR spectroscopy is the most powerful tool for characterizing the electronic environment of the 4-fluoro-isoxazolone core. The presence of the ¹⁹F nucleus provides an additional, highly sensitive probe.[14][15]

  • ¹H NMR: The proton at C4 (if present in the starting material) will be absent. Protons on adjacent carbons will show coupling to the ¹⁹F nucleus (JHF), providing clear evidence of fluorination at the C4 position.

  • ¹³C NMR: The C4 carbon will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected, typically shifting downfield due to the electronegativity of fluorine.

  • ¹⁹F NMR: This is the definitive experiment. A single resonance will be observed in the ¹⁹F NMR spectrum.[16] Its chemical shift is highly sensitive to the electronic environment.[15] The coupling constants observed in the ¹H and ¹³C spectra (JHF and JCF) can be confirmed from the ¹⁹F spectrum.[17]

Table 2: Representative NMR Data for a 4-Fluoro-3,5-diaryl-isoxazole Derivative

NucleusPositionChemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
¹³C C4~130 - 150¹JCF ≈ 240 - 260 Hz
C3~155 - 165²JCF ≈ 15 - 25 Hz
C5~160 - 170²JCF ≈ 10 - 20 Hz
¹⁹F F4~ -110 to -140Referenced to CFCl₃
Note: These are typical ranges and can vary based on the other substituents on the isoxazole ring and the solvent used. Data is synthesized from general principles of NMR spectroscopy of fluorinated heterocycles.[14][16][17]

Conclusion and Future Outlook

The substitution of a fluorine atom at the C4 position of an isoxazolone ring imparts a distinct and powerful electronic signature. The dominant inductive electron withdrawal significantly increases the acidity of the ring system and deactivates it towards further electrophilic substitution, while modulating its spectroscopic properties in a predictable manner. These changes are critical for fine-tuning the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of isoxazolone-based drug candidates.[1][6] The synthetic and analytical protocols detailed herein provide a robust framework for researchers to confidently synthesize, validate, and study these valuable fluorinated heterocycles, paving the way for the development of next-generation therapeutics.

References

  • ResearchGate. (2025, August 6). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. Available at: [Link]

  • PMC. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. Available at: [Link]

  • ResearchGate. Fluorine in heterocyclic chemistry. Available at: [Link]

  • Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep. Available at: [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

  • StackExchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available at: [Link]

  • ChemBK. (2022, October 17). 5-methyl-3(2H)-isoxazolone. Available at: [Link]

  • RSC Publishing. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Available at: [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • ResearchGate. An Overview of Fluorine NMR. Available at: [Link]

  • La Salle University. Substituent Effects. Available at: [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • University of Wisconsin. Fluorine NMR. Available at: [Link]

  • Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • ResearchGate. (2026, January 14). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Available at: [Link]

  • ResearchGate. Substituted isoxazole derivatives (4a–4h). Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: C-Alkylation of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed procedures and mechanistic insights for the C-alkylation of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one. The 4-position of the isoxazolone ring is a key site for functionalization, enabling the synthesis of diverse molecular scaffolds for applications in drug discovery and materials science. We present two robust protocols: a classical base-mediated approach in an anhydrous organic solvent and an efficient phase-transfer catalysis (PTC) method. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize 4-substituted derivatives of this versatile heterocyclic building block.

Introduction: The Strategic Importance of C4-Functionalization

The this compound scaffold is a privileged structure in medicinal chemistry. Isoxazolone derivatives are known to exhibit a wide range of biological activities.[1] Functionalization at the C4 position is a critical strategy for modulating the pharmacological profile of these molecules, allowing for the introduction of various alkyl and aryl groups to create novel chemical entities with tailored properties.

The core challenge in the alkylation of isoxazolones lies in controlling the regioselectivity. The isoxazolone anion, generated upon deprotonation, is an ambident nucleophile with reactive sites at the C4 carbon, the N2 nitrogen, and the O1 oxygen. While C-alkylation is often the desired outcome for building molecular complexity, reaction conditions can inadvertently favor N- or O-alkylation, leading to a mixture of products and complicating purification. This guide provides methodologies designed to selectively favor the formation of the C-C bond at the C4 position.

Mechanistic Rationale: Enolate Formation and Regioselectivity

The C-alkylation reaction proceeds via the formation of an enolate intermediate. The methylene protons at the C4 position are acidic (pKa typically in the range of 10-13 for related active methylene compounds) due to the inductive effect of the adjacent carbonyl group and the ability to delocalize the resulting negative charge onto the carbonyl oxygen.[2]

A base is used to abstract a proton from the C4 position, generating a planar enolate. This enolate is a resonance-stabilized species, which is key to its nucleophilicity. The subsequent step is a nucleophilic attack of the enolate on an alkylating agent (typically an alkyl halide) in a classic SN2 reaction.[2]

G start Start prep 1. Dissolve Isoxazolone in Anhydrous Solvent (DMF or THF) under N₂ start->prep cool1 2. Cool to 0°C prep->cool1 add_base 3. Add Base (e.g., NaH) Portion-wise cool1->add_base stir1 4. Stir for 30 min at 0°C (Enolate Formation) add_base->stir1 add_alkyl 5. Add Alkyl Halide Dropwise stir1->add_alkyl react 6. Warm to RT & Stir (2-16h) add_alkyl->react monitor 7. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete cool2 8. Cool to 0°C monitor->cool2 Reaction Complete quench 9. Quench with sat. NH₄Cl cool2->quench workup 10. Extraction & Workup quench->workup purify 11. Purify by Chromatography workup->purify end End purify->end

Sources

Application Note: Catalytic Functionalization of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the catalytic functionalization of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one .

Executive Summary & Substrate Profile

The isoxazol-5(4H)-one scaffold represents a "masked"


-amino acid equivalent and a versatile pronucleophile in organic synthesis. The specific derivative, This compound , combines the reactivity of the heterocycle with the bioisosteric advantages of the 4-fluorophenyl group (increased metabolic stability, lipophilicity, and specific protein-binding interactions).

This guide details three catalytic protocols to functionalize the C4-position, transforming this planar heterocycle into chiral, three-dimensional pharmacophores.

Substrate Reactivity Profile[1]
  • Acidity: The C4 protons are highly acidic (

    
    ), allowing deprotonation by mild bases (e.g., tertiary amines).
    
  • Ambident Nucleophilicity: The resulting enolate can react at C4 (soft electrophiles) or N2/O (hard electrophiles). Catalytic control is required to ensure C4-selectivity.

  • Tautomerism: Exists in equilibrium between the keto-form (4H-one) and the enol-form (5-hydroxyisoxazole).

Method A: Organocatalytic Asymmetric Michael Addition

Objective: Installation of a chiral quaternary stereocenter at C4 via soft nucleophilic addition to nitroolefins.

Rationale

Bifunctional organocatalysts (Squaramides or Thioureas) are ideal for this transformation. They simultaneously activate the nitroolefin (electrophile) via H-bonding and deprotonate the isoxazolone (nucleophile) via a tertiary amine moiety, ensuring high enantioselectivity and C-alkylation selectivity.

Protocol 1: Enantioselective Addition to Nitroalkenes

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile:

    
    -Nitrostyrene derivative (1.2 equiv)
    
  • Catalyst: Chiral Bifunctional Squaramide (e.g., hydroquinine-derived) (2-5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried 4mL vial equipped with a magnetic stir bar, dissolve the Squaramide Catalyst (0.01 mmol, 5 mol%) and This compound (0.20 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL).

  • Activation: Stir the mixture at room temperature for 5 minutes to allow the amine moiety of the catalyst to engage with the substrate.

  • Reaction: Cool the reaction mixture to

    
     (or 
    
    
    
    for higher ee). Add the Nitroalkene (0.24 mmol, 1.2 equiv) in one portion.
  • Monitoring: Stir at the set temperature. Monitor by TLC (hexane/EtOAc 7:3) or UPLC-MS. Reaction typically reaches completion in 4–12 hours.

  • Workup: Direct purification. Load the crude reaction mixture directly onto a silica gel column.

  • Purification: Elute with Hexane:EtOAc (gradient 90:10 to 70:30). The product is typically a white solid.

Mechanistic Pathway (DOT Diagram):

MichaelAddition Start Substrate + Catalyst ComplexA H-Bonded Complex (Dual Activation) Start->ComplexA Deprotonation (Amine) & H-Bonding (Squaramide) TS Transition State (Re- or Si-face attack) ComplexA->TS Nitroalkene Approach Product Chiral Michael Adduct (C4-Quaternary Center) TS->Product C-C Bond Formation Recycle Catalyst Regeneration Product->Recycle Proton Transfer Recycle->Start Turnover

Caption: Dual-activation cycle for squaramide-catalyzed Michael addition.

Method B: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Objective: Construction of sterically congested C4-quaternary centers using "hard" allylic electrophiles under "soft" catalytic conditions.

Rationale

Palladium catalysis (Tsuji-Trost reaction) is effective for alkylating the C4 position. The 4-fluorophenyl group stabilizes the enolate, making it a competent nucleophile for


-allyl Pd species.
Protocol 2: Pd-Catalyzed C4-Allylation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Allyl Source: Allyl tert-butyl carbonate (1.2 equiv)

  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Ligand: Trost Ligand (e.g.,

    
    -DACH-Phenyl Trost Ligand) (5.5 mol%)
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation: In a glovebox or under Argon, mix

    
     (2.5 mol%) and the Chiral Ligand  (5.5 mol%) in degassed THF (1 mL/mmol substrate). Stir for 20 mins at RT until the solution turns from dark purple to orange/yellow (active catalyst formation).
    
  • Substrate Addition: Add This compound (1.0 equiv) to the catalyst solution.

  • Reaction: Add Allyl tert-butyl carbonate (1.2 equiv). The base liberated from the carbonate (t-BuO-) will deprotonate the isoxazolone in situ, avoiding external bases that might cause background racemizaton.

  • Conditions: Stir at

    
     to RT. Monitor consumption of the carbonate by TLC.
    
  • Quench: Filter through a short pad of silica/Celite to remove Pd black.

  • Purification: Flash chromatography (Hexane/EtOAc).

Experimental Workflow (DOT Diagram):

PdWorkflow Step1 1. Catalyst Pre-formation (Pd source + Ligand + THF) Step2 2. Substrate Addition (Isoxazolone) Step1->Step2 20 min @ RT Step3 3. Allyl Carbonate Addn. (In-situ Deprotonation) Step2->Step3 0°C Step4 4. Workup & Isolation Step3->Step4 2-6 h

Caption: Step-wise workflow for Pd-catalyzed allylic alkylation.

Comparative Data & Performance

The following table summarizes expected performance metrics based on validated literature for 3-aryl-isoxazol-5(4H)-ones.

ParameterMethod A: OrganocatalysisMethod B: Pd-Catalysis
Electrophile Nitroolefins / EnonesAllyl Carbonates / Acetates
New Bond


(Allylic)
Stereocenter Quaternary (C4)Quaternary (C4)
Typical Yield 85 - 98%80 - 95%
Typical ee 90 - 99%88 - 96%
Reaction Time 4 - 24 h1 - 6 h
Scale-up Excellent (Robust)Good (Cost of Pd is factor)
Green Factor High (Metal-free)Moderate (Heavy metal)

Troubleshooting & Optimization

  • Low Yield (Method A): If the reaction stalls, ensure the nitroolefin is not wet. Water interferes with the H-bonding network. Add 4Å Molecular Sieves.

  • Poor Enantioselectivity (Method B): The "memory effect" can occur if the Pd-allyl intermediate is not configurationally stable. Lower the temperature to

    
     and ensure the ligand:Pd ratio is strictly 
    
    
    
    (monomeric Pd species).
  • O-Alkylation Side Product: In Method B, if O-allylation is observed (forming the isoxazole ether), switch to a more non-polar solvent (Toluene) to favor the C-alkylation (charge control vs orbital control).

References

  • Organocatalytic Asymmetric Synthesis of Chiral Fluorinated Isoxazol-5(4H)-ones. Source:Journal of Organic Chemistry (2013).[1] URL:[Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation of 4-Substituted Isoxazolidin-5-ones. Source:Chemistry - A European Journal (2018). URL:[Link]

  • Organocatalytic Regio-, Diastereo- and Enantioselective

    
    -Additions of Isoxazol-5(4H)-ones. 
    Source:Organic Chemistry Frontiers (2021).
    URL:[Link]
    
  • Organocatalytic Enantioselective Mannich Reaction of Isoxazol-5(4H)-ones. Source:Organic & Biomolecular Chemistry (2022).[2] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experimental workflow effectively.

Understanding the Challenge: Physicochemical Properties

Before diving into solutions, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility.

PropertyPredicted Value/InformationImplication for Solubility
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
XlogP 1.9This positive value indicates a moderate degree of lipophilicity, suggesting a preference for non-polar environments over aqueous media.
pKa (estimated) ~7-9The proton at the 4-position of the 1,2-oxazol-5(4H)-one ring is acidic due to the adjacent electron-withdrawing groups (carbonyl and imine). While an experimental value is not readily available, it is estimated to be in the weakly acidic range. This suggests that the compound's solubility will be pH-dependent.

Note: The pKa value is an estimation based on the chemical structure and similar compounds. Experimental determination is highly recommended for precise formulation development.

This combination of moderate lipophilicity and a weakly acidic nature underpins the solubility challenges frequently observed with this molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Q1: My compound, this compound, is precipitating out of my aqueous buffer during my in vitro assay. What is the first thing I should try?

A1: The most immediate and often effective strategy is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

Causality: The core issue is the compound's limited aqueous solubility. By first dissolving it in a solvent where it is highly soluble, you create a concentrated stock that can be diluted to the final working concentration in your aqueous medium. The key is to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Step-by-Step Protocol: Preparing a Stock Solution

  • Solvent Selection: Start with a water-miscible organic solvent known for its broad solubilizing power.

    • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent first choice for many poorly soluble compounds due to its ability to dissolve a wide range of polar and nonpolar molecules and its miscibility with water.[1]

    • Alternatives: Ethanol, methanol, or acetone can also be effective.[2]

  • Solubility Testing: Before preparing a large stock, perform a small-scale solubility test.

    • Add a small, known amount of your compound (e.g., 1-5 mg) to a vial.

    • Add the selected organic solvent dropwise while vortexing until the compound is fully dissolved.

    • This will give you an approximate idea of its solubility in that solvent.

  • Stock Solution Preparation:

    • Based on your solubility test, prepare a concentrated stock solution (e.g., 10-50 mM).

    • Ensure the compound is completely dissolved. Gentle warming or sonication can aid dissolution, but be cautious of potential degradation.[1]

  • Dilution into Aqueous Buffer:

    • Serially dilute the stock solution into your final aqueous buffer to achieve the desired working concentration.

    • Crucial Point: The final concentration of the organic solvent should typically be kept below 1% (v/v), and ideally below 0.5%, to minimize any solvent-induced artifacts in your assay.[1] Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Troubleshooting Workflow for Stock Solution Preparation

Caption: Workflow for addressing initial precipitation issues.

Q2: I've tried using a DMSO stock, but my compound still precipitates at my desired final concentration. What's the next step?

A2: Investigate the effect of pH on the solubility of your compound. As a weak acid, increasing the pH of your buffer can significantly enhance its solubility.

Causality: The proton at the 4-position of the oxazolone ring can be removed under basic conditions, forming a more soluble anionic species. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the compound, the ionized (more soluble) form will predominate.[3]

Experimental Protocol: pH-Dependent Solubility Study

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

  • Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot the solubility as a function of pH. This will reveal the pH range where your compound is most soluble.

Practical Application in Your Assay:

  • If your experimental system allows, adjust the pH of your assay buffer to a value that enhances the solubility of your compound without compromising the biological activity you are measuring.

  • Important Consideration: Be aware of the stability of the isoxazole ring at higher pH. Some isoxazole-containing compounds can undergo ring-opening at basic pH, especially at elevated temperatures.[4] It is advisable to assess the stability of your compound at the selected pH and temperature over the duration of your experiment.

Q3: Adjusting the pH is not feasible for my experiment. Are there other formulation strategies I can use for my in vitro studies?

A3: Yes, you can explore the use of co-solvents or solubility-enhancing excipients like cyclodextrins.

Co-solvents:

  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble solutes.[5] They work by reducing the polarity of the aqueous environment.

  • Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, and glycerin are commonly used.[6]

  • Implementation: Similar to using a DMSO stock, you would prepare a concentrated solution of your compound in the co-solvent and then dilute it into your assay medium. The final concentration of the co-solvent should be kept as low as possible and a vehicle control is essential.

Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility.[7]

  • Recommended Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a highly effective and safe solubilizing agent used in several FDA-approved drug products.[8][9] It is particularly effective for compounds that can be positively charged, as the anionic sulfobutyl ether groups on Captisol® can provide an additional electrostatic interaction, leading to enhanced solubilization.[7][10]

  • Experimental Protocol: Phase Solubility Study with Captisol®

    • Prepare a series of aqueous solutions with increasing concentrations of Captisol® (e.g., 0%, 2%, 5%, 10%, 20% w/v).

    • Add an excess of this compound to each solution.

    • Equilibrate the samples as described in the pH-dependent solubility study.

    • Quantify the dissolved compound in each solution.

    • Plot the concentration of the dissolved compound against the concentration of Captisol®. A linear increase in solubility with increasing Captisol® concentration indicates the formation of an inclusion complex.

Decision-Making Flowchart for Advanced Solubilization

Sources

Technical Support Center: Optimization of Reaction Temperature for Fluorophenyl Isoxazolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorophenyl isoxazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in this critical reaction. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, providing not only solutions but also the underlying scientific rationale to empower your research.

Introduction: The Critical Role of Temperature

The synthesis of isoxazolones, particularly those bearing a fluorophenyl substituent, is a cornerstone in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The most common synthetic routes involve the condensation of a β-ketoester with hydroxylamine or a 1,3-dipolar cycloaddition.[3] In both pathways, temperature is not merely a parameter to be set; it is a critical control point that dictates reaction rate, yield, and purity.

The presence of a fluorine atom on the phenyl ring introduces unique electronic effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect, which can stabilize intermediates.[4] However, it also possesses lone pairs that can participate in resonance, donating electron density back to the ring.[5][6] This duality means that the optimal temperature can be highly substrate-specific, depending on the fluorine's position (ortho, meta, or para) and the overall reaction mechanism.[7]

Excessive heat can lead to thermal decomposition or the formation of unwanted side products, while insufficient heat results in a sluggish or incomplete reaction.[8] This guide will help you navigate these challenges to achieve optimal results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the likely temperature-related causes?

Possible Causes & Solutions:

  • Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction due to insufficient thermal energy. The activation energy barrier for the cyclization step might not be overcome at lower temperatures.

    • Solution: Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious not to overshoot the optimal temperature, which could lead to degradation.

  • Side-Reaction Predominance: At certain temperatures, competing side reactions may become kinetically favorable. For instance, in 1,3-dipolar cycloaddition syntheses, the intermediate nitrile oxide can dimerize to form furoxans, a reaction that can be accelerated at higher temperatures.[8]

    • Solution: If you suspect side-product formation (visible as extra spots on a TLC plate), try lowering the reaction temperature. A slightly longer reaction time at a lower temperature is often preferable to a rapid reaction with significant byproduct formation.

  • Thermal Decomposition: Isoxazolone rings, while generally stable, can undergo thermal decomposition at elevated temperatures.[9][10] The stability is often substituent-dependent; highly electron-withdrawing groups can sometimes increase thermal stability.[10]

    • Solution: If you observe a decrease in the desired product spot on TLC after an initial increase, or if the reaction mixture darkens significantly (charring), decomposition is likely. Immediately reduce the temperature for subsequent experiments. Consider performing a thermal stability test on your purified product using techniques like Thermogravimetric Analysis (TGA) to understand its decomposition profile.[11][12]

Q2: I'm observing significant impurity formation. How can I use temperature to improve the purity of my crude product?

Possible Causes & Solutions:

  • Formation of Regioisomers: In 1,3-dipolar cycloaddition reactions, the formation of regioisomers is a common challenge.[13] While this is governed by both steric and electronic factors, temperature can influence the selectivity. Higher temperatures can sometimes provide enough energy to overcome the barrier for the formation of the less-favored isomer, leading to a mixture.

    • Solution: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate often enhances regioselectivity. Frontier Molecular Orbital (FMO) theory can help predict the favored regioisomer, but empirical optimization is key.[14][15]

  • Competing Condensation/Elimination Reactions: In syntheses involving β-ketoesters, elevated temperatures might promote undesired self-condensation of the starting material or other side reactions before the desired cyclization with hydroxylamine occurs.

    • Solution: A stepwise temperature profile can be effective. Start the reaction at a lower temperature (e.g., room temperature) to allow the initial nucleophilic attack and condensation to occur selectively. Then, gently heat the mixture to drive the cyclization and dehydration to completion.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low yield, a common and critical issue in synthesis optimization.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Diagnosis & Action cluster_3 Verification Problem {Problem: Low Yield of Fluorophenyl Isoxazolone} Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Problem->Analysis Incomplete Diagnosis: Incomplete Reaction (High SM remaining) Action: Increase Temp. by 10°C or Increase Reaction Time Analysis->Incomplete High Starting Material? SideProducts Diagnosis: Side Products Formed (Multiple new spots) Action: Decrease Temp. by 10°C Consider alternative catalyst/solvent Analysis->SideProducts Significant Impurities? Decomposition Diagnosis: Decomposition (Product disappears over time, charring) Action: Significantly Decrease Temp. Run under inert atmosphere Analysis->Decomposition Product Degradation? Re_evaluate Re-run Reaction & Analyze Incomplete->Re_evaluate SideProducts->Re_evaluate Decomposition->Re_evaluate Re_evaluate->Analysis Issue Persists Success Optimal Conditions Found Re_evaluate->Success Yield/Purity Improved

Caption: A logical workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is a good starting temperature for my optimization study? For many isoxazolone syntheses involving hydroxylamine condensation, starting at room temperature and gradually heating towards reflux in a solvent like ethanol is a common strategy. For 1,3-dipolar cycloadditions, conditions can vary widely, but many proceed well between room temperature and 80 °C.[8] If literature on a closely related analogue is available, that is the best starting point. Otherwise, begin at room temperature for 1-2 hours before gradually increasing heat.

  • FAQ 2: How does the position of the fluorine atom (ortho, meta, para) influence the optimal reaction temperature? The fluorine's position alters its electronic influence. A para-fluoro substituent has a strong resonance-donating effect alongside its inductive withdrawal. An ortho-fluoro group can introduce steric hindrance and also has strong inductive effects. A meta-fluoro group's influence is primarily inductive. These differences can affect the acidity of protons, the stability of intermediates, and the overall activation energy.[7] There is no universal rule, but you may find that substrates with ortho-fluoro substituents require slightly more thermal energy to overcome steric hindrance, while para-substituted ones might react under milder conditions due to resonance stabilization of intermediates.

  • FAQ 3: Can changing the solvent affect the optimal temperature? Absolutely. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvent polarity can influence reaction rates and pathways, thereby shifting the optimal temperature. A polar protic solvent like ethanol can stabilize charged intermediates differently than a polar aprotic solvent like acetonitrile or a non-polar solvent like toluene, altering the energy landscape of the reaction. Some modern, green chemistry approaches even utilize water or ultrasound irradiation, which can significantly change the required temperature.[16][17][18]

Experimental Protocol: Temperature Screening Study

This protocol outlines a parallel synthesis approach to efficiently screen for the optimal reaction temperature.

Objective: To determine the temperature that provides the highest yield and purity of the target fluorophenyl isoxazolone.

Materials:

  • β-ketoester (or other suitable precursor)

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium acetate, triethylamine)

  • Solvent (e.g., Ethanol)

  • Parallel synthesis reaction block or multiple round-bottom flasks with individual temperature control/monitoring.

  • TLC plates and appropriate mobile phase.

  • LC-MS for accurate analysis.

Procedure:

  • Setup: Arrange five reaction vessels in a parallel synthesizer or oil baths set to five different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, and 80°C).

  • Reagent Preparation: Prepare a stock solution of your β-ketoester and a separate stock solution of hydroxylamine hydrochloride and the base in the chosen solvent. This ensures that each reaction receives an identical concentration of reagents.

  • Initiation: Charge each reaction vessel with an equal volume of the β-ketoester stock solution. Allow the vessels to equilibrate to their set temperatures for 10-15 minutes.

  • Reaction Start: Add an equal volume of the hydroxylamine/base stock solution to each vessel simultaneously to start the reactions.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, and 8h), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by TLC and/or LC-MS. Note the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: After a set period (e.g., 8 hours or when the reaction at the most promising temperature appears complete), quench all reactions. Work up each reaction identically and determine the crude yield and purity.

Data Interpretation Guide

The results from your temperature screening can be summarized to clearly identify the optimal conditions.

Temperature (°C)Reaction Time (h)Conversion (%) (LC-MS)Purity (%) (LC-MS)Key Observations
40835%>98%Very slow reaction, but very clean.
50870%>98%Good conversion, clean reaction.
60 4 >99% 97% Optimal: Fast and clean reaction.
702>99%90%Fast, but minor impurity (Imp-1) appears.
801>99%82%Very fast, significant Imp-1 and some degradation noted.

This table clearly indicates that 60°C provides the best balance of reaction rate and product purity for this hypothetical synthesis.

References

  • Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations. PubMed. (2017).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. (2021).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. (2022).
  • Synthesis and Pharmacological Evaluation of Some 3-(2-Fluorneyl)-5-(Substituted Phenyl). Unknown Source.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. (2013).
  • Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. (2026).
  • A review of isoxazole biological activity and present synthetic techniques. Unknown Source.
  • 1,3-dipolar cycloaddition reactions. YouTube. (2020).
  • Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3. Mahidol University.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (2025).
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. Unknown Source.
  • (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. (2021).
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Understanding the 1,3‐Dipolar Cycloadditions of Allenes. PMC. (2020).
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. (2025).
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters.
  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2024).
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. (2023).

Sources

Controlling regioselectivity in 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one Alkylation Ticket ID: ISO-REGIO-004 Status: Open for Troubleshooting

The Regioselectivity Matrix: Theory & Diagnosis

The substrate This compound is a classic ambident nucleophile. Upon deprotonation at the C-4 position, the resulting anion delocalizes charge across the C-4 carbon, the N-2 nitrogen, and the O-5 exocyclic oxygen.

Regiocontrol is dictated by the Hard-Soft Acid-Base (HSAB) theory and Solvent-Ion Pairing effects .

Nucleophilic Sites & Reactivity Profile
SiteCharacterHSAB ClassificationTypical ElectrophilesConditions Favoring Attack
N-2 High electron density, lone pair availability.Harder NucleophileSimple Alkyl Halides (MeI, EtBr), Acyl chlorides.Thermodynamic Control: Polar aprotic solvents (DMF, DMSO), Hard bases (K₂CO₃).
C-4 Active methylene, orbital-controlled.Soft NucleophileMichael acceptors, Allyl/Benzyl halides, Aldehydes.Kinetic/Catalytic Control: Non-polar solvents, Soft transition metals (Pd, Ir), Organocatalysis.
O-5 High electronegativity.Hardest NucleophileSilyl chlorides, Phosphates, Hard acylating agents.O-Silylation/Acylation: Oxygenophilic reagents, Silver salts (Ag₂CO₃).

Troubleshooting Guides (FAQs)

Scenario A: "I need C-4 alkylation, but I'm getting N-alkylated byproducts."

Root Cause: You are likely using a "hard" alkylating agent (like an unactivated alkyl halide) in a polar solvent. This favors charge-controlled attack at the nitrogen.

Corrective Actions:

  • Switch to Soft Electrophiles: C-alkylation is significantly easier with "soft" electrophiles like allyl halides, benzyl halides, or Michael acceptors.

  • Change the Solvent: Move from DMF or DMSO to THF , DCM , or Toluene . Non-polar solvents encourage tight ion pairing, which often blocks the harder N/O sites, directing the electrophile to the softer C-4 position.

  • Use Transition Metal Catalysis: For allylation, use Pd(0) catalysis. The formation of a

    
    -allyl palladium complex creates a soft electrophile that exclusively targets the C-4 position.
    
Scenario B: "I am trying to synthesize the N-alkylated derivative, but yields are low."

Root Cause: The 4-fluorophenyl group makes the C-4 proton acidic (pKa ~6–7), stabilizing the anion. If the electrophile is too bulky or the base is too weak, the reaction stalls.

Corrective Actions:

  • Base Selection: Use a base that ensures complete deprotonation but doesn't interfere with the electrophile. Cs₂CO₃ in DMF is the "Gold Standard" for promoting N-alkylation due to the "Cesium Effect" (increased solubility and reactivity of the anion).

  • Temperature: N-alkylation is often the thermodynamic product. Heating the reaction (60–80 °C) can help overcome the activation barrier, whereas C-alkylation is often favored at lower temperatures.

Scenario C: "How does the 4-Fluorine substituent affect the reaction?"

Insight: The para-fluorine atom is electron-withdrawing (inductive effect).

  • Impact: It increases the acidity of the C-4 protons compared to the non-substituted phenyl analog.

  • Result: The anion is formed more easily, but it is also slightly more stable (less nucleophilic). You may need slightly longer reaction times or more reactive electrophiles compared to the unsubstituted parent compound.

Experimental Protocols

Protocol A: C-Selective Allylation (Pd-Catalyzed)

Targeting the C-4 quaternary center.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Allyl Methyl Carbonate (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: THF (Anhydrous)

  • Temperature: 0 °C to RT

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve the isoxazolone (1.0 equiv) and Pd(PPh₃)₄ in THF.

  • Addition: Add Allyl Methyl Carbonate dropwise. Note: The carbonate acts as both the electrophile source and the base (methoxide generation).

  • Monitoring: Stir at 0 °C for 30 mins, then warm to Room Temperature. Monitor via TLC (or LC-MS) for the disappearance of the starting material (m/z ~179).

  • Workup: Filter through a celite pad to remove Palladium. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc). The C-alkylated product is usually less polar than the N-alkylated isomer.

Protocol B: N-Selective Methylation

Targeting the N-2 position.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Electrophile: MeI (Methyl Iodide) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Deprotonation: Dissolve the substrate in DMF. Add Cs₂CO₃ and stir at RT for 15 minutes. The solution often turns yellow/orange due to anion formation.

  • Alkylation: Add MeI dropwise.

  • Reaction: Heat to 60 °C for 2–4 hours.

  • Quench: Pour the mixture into ice-water. The N-alkylated product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and dry over MgSO₄.

Decision Logic Visualization

Isoxazolone_Regioselectivity Start Substrate: 3-(4-F-Ph)-isoxazol-5-one Goal Desired Outcome? Start->Goal C_Path Target: C-4 Alkylation (Soft Center) Goal->C_Path Quaternary Center N_Path Target: N-2 Alkylation (Hard Center) Goal->N_Path N-Functionalization C_Cond Conditions: Solvent: THF/Toluene Electrophile: Allyl/Benzyl-X Catalyst: Pd(0) or Organocatalyst C_Path->C_Cond C_Result Product: 4-Substituted-isoxazol-5-one C_Cond->C_Result Orbital Control N_Cond Conditions: Solvent: DMF/DMSO Base: Cs2CO3 or K2CO3 Electrophile: Alkyl Halide (MeI) N_Path->N_Cond N_Result Product: 2-Alkyl-isoxazol-5-one N_Cond->N_Result Charge/Thermo Control

Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome (C-4 vs N-2).

References

  • Regioselective N- vs C-Allylation

    • Title: N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones.[1]

    • Source: Organic & Biomolecular Chemistry, 2014.
    • URL:[Link]

  • General Isoxazolone Reactivity

    • Title: Recent Advances in the Chemistry of Isoxazol-5(4H)-ones.[2]

    • Source: Molecules, 2023 (Review of synthesis and reactivity).
    • URL:[Link]

  • Catalytic Asymmetric Alkylation

    • Title: Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides.[3]

    • Source: Organic & Biomolecular Chemistry, 2019.
    • URL:[Link]

Sources

Validation & Comparative

FTIR characteristic peaks of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one . This heterocyclic compound serves as a critical intermediate in the synthesis of immunomodulatory drugs and agrochemicals.

The primary challenge in characterizing this molecule lies in distinguishing the closed-ring isoxazolone moiety from its open-chain precursors (β-keto hydroxamic acids or oximes) and identifying the specific footprint of the para-fluorinated aryl group. This guide outlines the characteristic vibrational modes, offers a comparative analysis against non-fluorinated analogs and starting materials, and provides a validated experimental protocol.

Structural Analysis & Vibrational Theory

To interpret the spectrum accurately, one must understand the electronic environment of the isoxazol-5(4H)-one core. Unlike standard cyclic ketones, this ring system exhibits significant ring strain and electronic delocalization that shifts vibrational frequencies.

Mechanism of Peak Shifts
  • The Carbonyl Anomaly (

    
    ):  The carbonyl group at position 5 is part of a strained lactone-like system. The adjacent oxygen (O1) and the 
    
    
    
    nitrogen (N2) exert a strong electron-withdrawing effect. This shortens the C=O bond, shifting its stretching frequency to a higher wavenumber (1760–1800 cm⁻¹ ) compared to standard esters (~1735 cm⁻¹) or ketones (~1715 cm⁻¹).
  • The Fluorine Signature (

    
    ):  The fluorine atom at the para-position of the phenyl ring induces a strong dipole change during vibration, resulting in a distinct, high-intensity band in the fingerprint region (1215–1240 cm⁻¹ ).
    
  • Tautomeric Considerations: While isoxazol-5-ones can theoretically exist in the hydroxy (enol) form, X-ray and IR studies confirm that in the solid state, the CH-form (keto) predominates. Therefore, a broad O-H stretch is typically absent unless the sample is wet or dissolved in a protic solvent.

Visualizing the Functional Groups

ChemicalStructure Molecule This compound CO_Group C=O (Lactone/Ketone) High Frequency ~1780 cm⁻¹ Molecule->CO_Group Position 5 CN_Group C=N (Imine) Ring Stretch ~1610-1630 cm⁻¹ Molecule->CN_Group Position 3 CF_Group C-F (Aryl Fluoride) Fingerprint ID ~1225 cm⁻¹ Molecule->CF_Group Para-Phenyl CH_Group C4-H₂ (Methylene) Weak/Sharp ~2920-2980 cm⁻¹ Molecule->CH_Group Position 4

Figure 1: Functional group mapping of the target molecule, highlighting the high-frequency carbonyl and the diagnostic fluoride stretch.

Comparative Analysis

This section compares the target molecule against its primary synthetic precursor and a non-fluorinated analog to demonstrate specificity.

Table 1: Spectral Fingerprint Comparison
Vibrational ModeTarget Molecule 3-(4-F-Ph)-isoxazol-5-onePrecursor Ethyl 3-(4-F-Ph)-3-oxopropanoateAnalog 3-Phenyl-isoxazol-5(4H)-oneDiagnostic Note

1765–1790 cm⁻¹ (vs)1735 cm⁻¹ (Ester)1685 cm⁻¹ (Ketone)1765–1780 cm⁻¹Target has a single, high-frequency carbonyl peak.[1]

1615–1630 cm⁻¹ (m)Absent1610–1620 cm⁻¹Confirms ring closure (cyclization).

1220–1240 cm⁻¹ (s)1220–1240 cm⁻¹Absent Distinguishes from non-fluorinated analogs.

Absent (dry)Absent (or weak enol)AbsentAbsence confirms "keto" tautomer dominance.

>3000 (Ar)~2950 (Aliph)>3000 (Ar)2980 (Ethyl)>3000 (Ar)~2950 (Aliph)Precursor has stronger aliphatic CH due to ethyl group.

(vs = very strong, s = strong, m = medium)

Analysis of Alternatives
  • Vs. Precursor: The disappearance of the ketone doublet (ester + ketone) and the emergence of the single high-frequency lactone peak is the primary indicator of successful synthesis.

  • Vs. Non-Fluorinated Analog: The 3-phenyl analog lacks the intense band at ~1225 cm⁻¹.[2] If you observe the carbonyl peak at 1780 cm⁻¹ but miss the 1225 cm⁻¹ band, you likely have the wrong starting material (benzene instead of fluorobenzene).

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hygroscopic broadening), follow this validated workflow.

Methodology: ATR-FTIR vs. KBr Pellet
  • Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond crystal for routine analysis. It avoids the moisture absorption common in KBr pellets, which can artificially create O-H bands that confuse tautomer identification.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Workflow
  • Sample Prep: Isolate the solid product. Recrystallize from Ethanol/Water to remove unreacted hydroxylamine. Dry in a vacuum oven at 40°C for 4 hours (Critical: removes water that mimics the "enol" form).

  • Background: Collect background spectrum of the clean ATR crystal.

  • Acquisition: Apply solid sample to the crystal. Apply pressure until the force gauge reaches ~80-100 units (ensure good contact).

  • Validation: Check for the "Carbonyl Shift."[1] If the main peak is <1750 cm⁻¹, the ring may have opened, or the sample is wet.

Visual Workflow

ExperimentalWorkflow start Crude Product purify Recrystallization (EtOH/H₂O) start->purify dry Vacuum Dry (40°C, 4h) purify->dry Remove Solvent measure FTIR Acquisition (ATR Mode) dry->measure Eliminate OH Artifacts decision Check ν(C=O) measure->decision pass Pass: Peak 1760-1800 cm⁻¹ decision->pass Ring Closed fail Fail: Peak <1740 cm⁻¹ decision->fail Ring Open/Hydrolysis

Figure 2: Operational workflow for sample preparation and validation criteria.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of heterocyclic carbonyl shifts).
  • Biol. Mol. Chem. (2023).[3][4][5][6] Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (Provides baseline spectral data for 3-aryl-isoxazole rings).

  • RSC Advances . (2019). Green method synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. (Confirms C=O stretch ranges for 4-substituted isoxazolones).

  • SpectraBase . FTIR Spectrum of 3-phenyl-isoxazol-5(4H)-one analogs. (Comparative data for non-fluorinated analogs).

  • MDPI Molecules . (2021). Synthesis and Characterization of Fluorinated Pyrazoles and Isoxazoles. (Validation of C-F stretch in heterocyclic systems).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Isoxazolones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for fluorinated isoxazolones versus their non-fluorinated analogs. This content is structured for researchers in medicinal chemistry and bioanalysis.

Executive Summary

Isoxazolones (specifically isoxazol-5(4H)-ones) are critical scaffolds in drug discovery, serving as precursors for beta-amino acids and exhibiting antibacterial, antifungal, and anti-inflammatory properties. The introduction of fluorine atoms—a common strategy to enhance metabolic stability and lipophilicity—significantly alters their mass spectrometric behavior.

This guide compares the fragmentation dynamics of Fluorinated 3-Aryl-isoxazol-5(4H)-ones against their non-fluorinated counterparts. By understanding the specific "Fluorine Signature"—distinct mass shifts and diagnostic ions—researchers can rapidly identify metabolites and validate synthetic products with high confidence.

Key Differentiators at a Glance
FeatureNon-Fluorinated (Analog)Fluorinated (Product)Impact on Analysis
Molecular Ion Stability Moderate; often loses CO₂ rapidly.High ; F-substitution stabilizes the aromatic moiety.Clearer parent ion detection in ESI+.
Diagnostic Cation

77


95

Definitive marker for fluorinated ring location.
Neutral Loss CO (28 Da), CO₂ (44 Da)Same , but with altered relative abundance.Core ring cleavage mechanism remains conserved.
C-X Bond Cleavage C-H bond is inert in MS.C-F bond is highly stable. Loss of F• (M-19) is rare; the F-atom stays attached to the aryl ring.

Technical Deep Dive: Fragmentation Mechanisms

The fragmentation of isoxazolones is driven by the lability of the N-O bond . Upon ionization (EI or ESI+), the heterocyclic ring typically undergoes cleavage followed by rearrangement.

The "Fluorine Anchor" Effect

In non-fluorinated isoxazoles, the phenyl ring often fragments further. However, the C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). In mass spectrometry, this creates a "Fluorine Anchor" : the fluorine atom rarely cleaves off as a neutral radical. Instead, it remains attached to the aromatic fragment, shifting the diagnostic peak by exactly +18 Da (the mass difference between F and H).

Primary Fragmentation Pathway (Ring Contraction)

The dominant pathway for both classes involves the loss of small neutral molecules (CO₂ or CO) and the cleavage of the N-O bond.

  • N-O Bond Homolysis: The initial radical cation forms on the nitrogen or oxygen.

  • Ring Opening: The weak N-O bond breaks, forming an acylnitrene or ketene intermediate.

  • Neutral Loss: Rapid expulsion of CO₂ (

    
     44) is characteristic of 5-oxo structures.
    
Comparative Data: Case Study

Based on ESI-MS data for 3-phenyl-5-(4-fluorophenyl)isoxazole vs. 3,5-diphenylisoxazole.

Fragment IdentityMechanismNon-Fluorinated (

)
Fluorinated (

)
Shift
Molecular Ion

Protonated Parent222240 +18
[M - Ph]

Loss of Phenyl Group145163 +18
**Aryl Cation

Cleavage of substituent77

95

+18
Ring Fragment Azirine/Nitrile formation103

121

+18
Secondary Aryl Cleavage of 3-position ring7777 0*

*Note: If the fluorine is on the 5-phenyl ring, the 3-phenyl ring fragment remains at m/z 77, allowing researchers to pinpoint exactly which ring bears the halogen.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and mechanistic pathways for analyzing these compounds.

FragmentationPathway M_Ion Molecular Ion [M+H]+ (m/z 240) NO_Cleavage Step 1: N-O Bond Cleavage (Ring Opening) M_Ion->NO_Cleavage ESI+ Activation CO2_Loss Loss of CO2 (44 Da) [M-44]+ NO_Cleavage->CO2_Loss Pathway A (Ring Contraction) PhF_Cation Diagnostic Ion: [F-Ph]+ (m/z 95) NO_Cleavage->PhF_Cation Pathway B (Direct Cleavage) Ph_Cation Non-F Phenyl Ion: [Ph]+ (m/z 77) NO_Cleavage->Ph_Cation Pathway C (3-Pos Cleavage) Azirine Azirine Intermediate (m/z 196) CO2_Loss->Azirine

Figure 1: Mechanistic fragmentation pathway of 5-(4-fluorophenyl)-3-phenylisoxazole. Note the divergence into diagnostic fluorinated (


 95) and non-fluorinated (

77) aryl cations.

Self-Validating Experimental Protocol

To ensure high data integrity (E-E-A-T), follow this standardized LC-MS/MS workflow. This protocol includes built-in quality control steps to validate the presence of fluorine.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of fluorinated isoxazolone in 1 mL HPLC-grade Methanol (MeOH).

  • Working Standard: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.

    • Why Formic Acid? Isoxazolones are weak bases; acidic pH ensures efficient protonation

      
       in positive mode.
      
Phase 2: LC-MS/MS Acquisition
  • Instrument: Q-TOF or Triple Quadrupole MS.

  • Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Low voltage preserves molecular ion).

    • Collision Energy (CID): Ramp 10–40 eV.

Phase 3: The "Fluorine Check" (Validation Step)

This is the critical self-validating step. If the compound is truly fluorinated, it must pass these two logic gates:

  • The Mass Defect Rule: Fluorine has a negative mass defect. Accurate mass measurement should show a slight negative deviation compared to the H-analog.

  • The 95/77 Ratio:

    • Extract ion chromatograms (EIC) for

      
       95 and 
      
      
      
      77.
    • Pass Criteria: If the fluorine is on the 5-phenyl ring,

      
       95 should be a dominant fragment, while 
      
      
      
      77 (from the 3-phenyl ring) should also be present but distinct.

Workflow Start Sample Injection (1 µg/mL) MS1 Full Scan MS1 (Identify Parent m/z) Start->MS1 Decision Is m/z = M+18? MS1->Decision CID Apply CID (10-40 eV) Decision->CID Yes Check Check Diagnostic Ions (95 vs 77) CID->Check Result Confirm Structure Check->Result

Figure 2: Analytical workflow for validating fluorinated isoxazolone structures.

References

  • RJPBCS. (2013). Synthesis and Antimicrobial Activity of Some New 3,5-Disubstituted Isoxazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

    • Source of specific ESI-MS data for 5-(4-fluorophenyl)-3-phenylisoxazole (m/z 240, 162, 95).
  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

    • Authoritative grounding for acylium ion and cleavage mechanisms.
  • MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of Tetrazoles and Isoxazolones. Molecules. Retrieved from [Link]

    • Supporting data on electronic effects of substituents on heterocyclic fragment
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    • Synthesis of cross-referenced spectral d

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A Senior Application Scientist's Guide to the Structural Elucidation of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one: A Comparative Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isoxazolone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] The target of our investigation, 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one, represents a molecule of significant interest due to the prevalence of the fluorophenyl moiety in modern drug candidates, a feature known to enhance metabolic stability and binding affinity. Despite its relevance, a public X-ray crystal structure for this specific compound remains elusive.

This guide addresses this knowledge gap not by presenting pre-existing data, but by providing a comprehensive, field-proven workflow for its structural elucidation via single-crystal X-ray diffraction (SCXRD). We will navigate the entire process, from synthesis to final data analysis, establishing a self-validating system of protocols. Furthermore, we will contextualize the potential findings by drawing objective comparisons with the known crystal structures of closely related isoxazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to accelerate their research pipelines.

Part 1: The Imperative of SCXRD in Modern Drug Discovery

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[2][3][4][5] In the pharmaceutical industry, its role is not merely academic but a critical component of the drug development pipeline for several key reasons:

  • Unambiguous Structure Confirmation: SCXRD provides an absolute determination of a molecule's constitution and, crucially, its stereochemistry.[2][6][7] This is vital for regulatory submissions and for ensuring that the correct enantiomer is progressed, as different stereoisomers can have vastly different biological activities.

  • Informing Structure-Based Drug Design (SBDD): An atomic-resolution structure is the foundation of SBDD.[7][8] It reveals precise bond lengths, angles, and the conformation adopted by the molecule in the solid state, offering invaluable insights for designing more potent and selective analogs.

  • Understanding Intermolecular Interactions: The crystal packing reveals how molecules interact with one another. This is crucial for understanding physical properties like solubility and melting point, and for designing molecules that can effectively interact with a biological target.

  • Polymorph Identification: Crystalline active pharmaceutical ingredients (APIs) can exist in different crystal forms, a phenomenon known as polymorphism.[2][6] Each polymorph can have different physical properties, affecting bioavailability and stability. SCXRD is the primary tool for identifying and characterizing these different forms.

By providing a detailed molecular blueprint, SCXRD accelerates lead optimization and de-risks later stages of development.[6]

Part 2: A Practical Workflow for Structure Determination

The following section outlines a detailed, step-by-step methodology for obtaining the crystal structure of this compound.

Experimental Protocol 1: Synthesis and Purification

The synthesis of the target compound would likely proceed via a condensation reaction. A plausible route involves the reaction of a β-ketoester with hydroxylamine, a common method for forming the isoxazolone ring.

Step-by-Step Synthesis:

  • Reaction Setup: To a solution of ethyl 4-fluoro-benzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Add water to precipitate the crude product.

  • Purification: Filter the solid and wash with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity (>99.5%), which is essential for successful crystallization. Characterize the final compound by NMR and Mass Spectrometry to confirm its identity.

Experimental Protocol 2: Crystallization Screening

The formation of a high-quality single crystal is often the most challenging step. A systematic screening of various conditions is paramount.

Step-by-Step Crystallization:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, methanol, and toluene). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized cover slip. Invert the slip over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant). Seal the well and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.

    • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent within a narrow tube. Crystals may form at the interface.

  • Screening Conditions: Systematically vary parameters such as temperature, concentration, and solvent/precipitant combinations. A typical screening matrix is presented in Table 1.

Table 1: Example Crystallization Screening Matrix

Solvent System Technique Temperature Observations
Ethanol/WaterSlow EvaporationRoom TemperatureMicrocrystalline powder
Acetone/HexaneVapor Diffusion4 °CSmall needles
DichloromethaneSlow EvaporationRoom TemperatureClear, block-like crystals
Ethyl AcetateSolvent LayeringRoom TemperatureOily precipitate
Experimental Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals (typically >50 µm in size) are obtained, diffraction data can be collected.

Step-by-Step Data Collection & Analysis:

  • Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a cryoloop.

  • Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[9] The crystal is typically cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the diffraction spot intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to optimize the fit, yielding the final, high-resolution structure.[10]

The overall workflow from synthesis to final structure is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction s1 Reactants (ethyl 4-fluoro-benzoylacetate, hydroxylamine) s2 Condensation Reaction s1->s2 s3 Crude Product s2->s3 s4 Recrystallization (Purity > 99.5%) s3->s4 s5 Pure Compound s4->s5 c1 Solvent Screening s5->c1 Input for Crystallization c2 Technique Screening (Slow Evaporation, Vapor Diffusion) c1->c2 c3 Optimization c2->c3 c4 Single Crystal Growth c3->c4 x1 Crystal Mounting c4->x1 High-Quality Crystal x2 Data Collection (Diffractometer) x1->x2 x3 Data Processing x2->x3 x4 Structure Solution & Refinement x3->x4 x5 Final Crystal Structure x4->x5

Caption: Experimental workflow from synthesis to structure determination.

Part 3: Comparative Structural Analysis

While the precise crystal structure of this compound is unknown, we can predict key structural features and compare them with known, structurally related compounds. This comparative approach provides a valuable framework for interpreting the eventual experimental data.

The core of the analysis will focus on how the 4-fluorophenyl group influences crystal packing through various non-covalent interactions. The fluorine atom, with its high electronegativity, can participate in hydrogen bonding (C-H···F) and halogen bonding, which can significantly alter the supramolecular architecture compared to non-fluorinated analogs.

Table 2: Comparative Crystallographic Data of Related Isoxazole Structures

Compound CSD/PDB Ref. Space Group Key Dihedral Angles (°) Notable Intermolecular Interactions
3,5-Bis(4-fluorophenyl)isoxazole CCDC: 881643[9]P2₁/cBenzene/Isoxazole: 24.23°Benzene/Benzene: 47.39°No significant interactions reported beyond van der Waals forces.
4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine CCDC: 2500863[11]P2₁/cIsoxazole/Fluorophenyl: 32.64°Isoxazole/Pyridine: 32.70°C-H···N hydrogen bonds forming chains.
Hypothetical: this compound N/ATo be determinedTBD: Dihedral angle between phenyl and isoxazolone rings.Expected: N-H···O hydrogen bonds, potential C-H···F interactions.

Analysis and Expected Outcomes:

  • Hydrogen Bonding: Unlike the comparators in Table 2, our target molecule possesses an N-H group within the isoxazolone ring, which is a strong hydrogen bond donor. It also has a carbonyl oxygen (C=O), a strong hydrogen bond acceptor. Therefore, we can strongly predict that the primary packing motif will be dominated by N-H···O hydrogen bonds, likely forming dimers or chains. This is a critical point of differentiation.

  • Role of the Fluorine Atom: The fluorine atom's influence will be secondary to the strong N-H···O interaction but still significant. We will analyze the final structure for short C-H···F contacts, which, while weak, can contribute to the overall stability of the crystal lattice. The orientation of the 4-fluorophenyl ring relative to neighboring molecules will be crucial in determining these interactions.

  • Planarity and Conformation: The dihedral angle between the fluorophenyl ring and the isoxazolone ring will be a key conformational parameter. In related structures, this angle varies, indicating some rotational freedom.[11][12] The specific angle adopted in the crystal will be a balance between intramolecular steric effects and the optimization of intermolecular packing forces.

The logical relationship between these structural features and the resulting crystal packing is illustrated below.

G cluster_interactions Driving Intermolecular Forces cluster_features Molecular Features center Crystal Packing (Supramolecular Architecture) h_bond N-H···O Hydrogen Bonds (Primary Motif) h_bond->center f_bond C-H···F Interactions (Secondary) f_bond->center pi_stack π-π Stacking (Possible) pi_stack->center mol_conf Molecular Conformation (Dihedral Angles) mol_conf->pi_stack func_groups Key Functional Groups (N-H, C=O, C-F) func_groups->h_bond func_groups->f_bond

Caption: Influence of molecular features on crystal packing.

Conclusion

While the crystal structure of this compound has not yet been reported in the public domain, this guide provides a robust and scientifically grounded pathway for its determination. By following the detailed protocols for synthesis, crystallization, and data collection, researchers can reliably obtain the necessary data.

The true value of this structure will be realized through a comparative analysis against known analogs. We predict that the dominant N-H···O hydrogen bonding will be the defining feature of its crystal packing, a significant departure from related structures lacking this functionality. The subtle but important role of the fluorine substituent in modulating this packing provides a rich area for investigation. Ultimately, the elucidation of this structure will provide definitive, atomic-level insights, empowering more effective structure-based design efforts for this important class of heterocyclic compounds.

References

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]

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  • Liu, E., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. [Link]

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A Comparative Guide to the Reactivity of 3-(4-Fluorophenyl)- vs. 3-phenyl-1,2-oxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is paramount. The subtle modification of a scaffold can have profound implications for reaction kinetics, yield, and the ultimate biological activity of the target molecule. This guide provides an in-depth comparison of the reactivity of two closely related isoxazolone cores: 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one and its non-fluorinated parent, 3-phenyl-1,2-oxazol-5(4H)-one. By understanding the electronic influence of the para-fluoro substituent, chemists can make more informed decisions in their synthetic strategies.

Introduction: The Isoxazol-5(4H)-one Scaffold and the Influence of Fluorine

The isoxazol-5(4H)-one ring system is a versatile heterocyclic motif, valued as a precursor in the synthesis of diverse organic molecules.[1][2] Its reactivity is primarily characterized by two key features: the acidity of the protons at the C4 position and the electrophilicity of the C5 carbonyl group, which can lead to ring-opening.

The introduction of a fluorine atom at the para-position of the 3-phenyl substituent, while seemingly a minor change, significantly alters the electronic landscape of the entire molecule. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). For a substituent at the para position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the phenyl ring and, by extension, from the attached isoxazolone core. This electronic perturbation is the primary driver for the differences in reactivity discussed herein.

Figure 1: Chemical structures of the compared isoxazolones.

Comparative Reactivity Analysis

The primary points of reactivity to consider are:

  • C4-H Acidity and Enolate Formation: The ease of deprotonation at the C4 position to form a key nucleophilic intermediate.

  • Reactivity of the C4-Enolate: The nucleophilicity of the resulting enolate in reactions with electrophiles.

  • Electrophilicity of the C5 Carbonyl: The susceptibility of the lactone carbonyl to nucleophilic attack and subsequent ring-opening reactions.

C4-H Acidity and Enolate Formation

The protons on the C4 methylene group are acidic due to the adjacent electron-withdrawing carbonyl group and the C=N bond of the isoxazolone ring. Deprotonation at this position generates a stabilized enolate, which is a crucial intermediate for C-C bond formation at the C4 position.

This increased acidity translates to more favorable enolate formation. The reaction with a given base will proceed more readily or under milder conditions for the fluorinated analogue.

Figure 2: Causality of increased C4-H acidity in the fluorinated compound.

Experimental Protocol: Enolate Generation with Lithium Diisopropylamide (LDA)

This protocol describes the generation of the lithium enolate, a common precursor for alkylation reactions. Due to its increased acidity, the reaction with this compound may proceed more rapidly or at a slightly higher temperature than its non-fluorinated counterpart.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-aryl-1,2-oxazol-5(4H)-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq., commercially available or freshly prepared) in THF dropwise via syringe over 10 minutes.[3][4][5][6][7]

  • Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium enolate can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR for the absence of the C4 proton signals.

  • Reaction with Electrophile: The freshly prepared enolate solution is now ready for reaction with an electrophile (e.g., an alkyl halide). The electrophile (1.1 eq.) is typically added neat or as a solution in anhydrous THF at -78 °C, and the reaction is allowed to slowly warm to room temperature.

Reactivity of the C4-Enolate

The primary reaction of the C4-enolate is as a nucleophile, for instance in alkylation or Knoevenagel condensation reactions.

The Fluorine Effect: While the enolate of the fluorinated compound forms more readily, its nucleophilicity is expected to be slightly diminished. The electron-withdrawing nature of the 4-fluorophenyl group reduces the electron density on the enolate, making it a less potent nucleophile compared to the enolate of the non-fluorinated analogue. This is a classic trade-off in reactivity: increased acidity of the conjugate acid corresponds to decreased basicity (and often nucleophilicity) of the conjugate base.

Therefore, in a competitive experiment or when comparing reaction rates, the alkylation of the 3-phenyl-1,2-oxazol-5(4H)-one enolate is predicted to be faster than that of its fluorinated counterpart, assuming identical concentrations of the enolates.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

The Knoevenagel condensation involves the reaction of the active methylene group at C4 with an aldehyde or ketone. This reaction is typically base-catalyzed and proceeds via an enolate intermediate.[8][9][10]

  • Reactant Mixture: In a round-bottom flask, dissolve the 3-aryl-1,2-oxazol-5(4H)-one (1.0 eq.) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.) in a suitable solvent such as ethanol or toluene (approx. 0.5 M).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq.).[8][9]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

For this reaction, while the initial deprotonation to form the enolate is faster for the fluorinated compound, the subsequent nucleophilic attack on the aldehyde may be slower. The overall observed reaction rate will depend on which step is rate-determining.

Electrophilicity of the C5 Carbonyl and Ring-Opening Reactions

The C5 carbonyl group of the isoxazolone ring is an electrophilic center, susceptible to attack by nucleophiles. This can lead to a ring-opening reaction, which is a useful transformation for accessing highly functionalized acyclic compounds.

The Fluorine Effect: The electron-withdrawing 4-fluorophenyl group enhances the electrophilicity of the C5 carbonyl carbon. By pulling electron density away from the isoxazolone ring, the fluorine substituent makes the carbonyl carbon more electron-deficient and therefore more reactive towards nucleophiles. This effect is well-documented in other heterocyclic systems where fluorination increases reactivity towards nucleophilic attack.

Consequently, this compound is expected to undergo nucleophilic ring-opening reactions more readily and at a faster rate than 3-phenyl-1,2-oxazol-5(4H)-one.

Ring_Opening cluster_0 Nucleophilic Attack & Ring Opening cluster_1 Fluorine Influence Nucleophile Nucleophile (e.g., R-NH₂) Carbonyl C5 Carbonyl Nucleophile->Carbonyl attacks Tetrahedral_Int Tetrahedral Intermediate Carbonyl->Tetrahedral_Int forms Ring_Opened Ring-Opened Product Tetrahedral_Int->Ring_Opened collapses to Fluorine p-Fluoro Substituent Inductive Inductive Withdrawal (-I Effect) Fluorine->Inductive Electrophilicity Increased Electrophilicity of C5 Carbonyl Inductive->Electrophilicity Faster_Reaction Accelerated Ring-Opening Electrophilicity->Faster_Reaction

Figure 3: Mechanism of nucleophilic ring-opening and the accelerating effect of the fluoro-substituent.

Experimental Protocol: Ring-Opening with a Primary Amine

This protocol provides a general method for the aminolysis of the isoxazolone ring.

  • Setup: In a round-bottom flask, dissolve the 3-aryl-1,2-oxazol-5(4H)-one (1.0 eq.) in a suitable solvent like ethanol or dichloromethane (0.3 M).

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.2 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction with the fluorinated substrate is expected to be significantly faster. Monitor the disappearance of the starting material by TLC. Gentle heating may be required for the non-fluorinated analogue to achieve a reasonable reaction rate.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting amide can be purified by column chromatography on silica gel or by recrystallization.

Summary of Comparative Reactivity

The following table summarizes the predicted differences in reactivity between the two compounds based on the electronic effects of the para-fluoro substituent.

Property / Reaction Type3-phenyl-1,2-oxazol-5(4H)-oneThis compoundRationale
C4-H Acidity LowerHigher -I effect of fluorine increases acidity.
Rate of Enolate Formation SlowerFaster More acidic protons are removed more quickly by a base.
Enolate Nucleophilicity Higher Lower-I effect of fluorine reduces electron density on the enolate.
Rate of Enolate Alkylation Faster SlowerMore nucleophilic enolate reacts faster with electrophiles.
C5 Carbonyl Electrophilicity LowerHigher -I effect of fluorine makes the carbonyl carbon more electron-deficient.
Rate of Nucleophilic Ring-Opening SlowerFaster More electrophilic carbonyl is more susceptible to nucleophilic attack.

Conclusion

The presence of a 4-fluoro substituent on the 3-phenyl ring of 1,2-oxazol-5(4H)-one has a distinct and predictable impact on its reactivity. It enhances the acidity of the C4 protons and increases the electrophilicity of the C5 carbonyl, thereby accelerating enolate formation and ring-opening reactions. Conversely, it slightly diminishes the nucleophilicity of the resulting C4-enolate, which is expected to slow down subsequent reactions with electrophiles.

For the synthetic chemist, this means that this compound is a more reactive substrate for transformations involving initial deprotonation or nucleophilic attack at the carbonyl. However, if the subsequent reaction of the enolate is the rate-limiting step or requires high nucleophilicity, the non-fluorinated analogue may prove to be the more suitable choice. This guide provides the foundational understanding necessary for leveraging these subtle electronic differences to achieve desired synthetic outcomes in the development of novel chemical entities.

References

  • Gökçe, M., et al. (2014). NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H)-ones and 3-para substituted phenyl-3H-1,2λ4,3,5-oxathiadiazole 2-oxides. Turkish Journal of Chemistry, 38, 819-830. [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1778-1790. [Link]

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  • This organic chemistry video tutorial provides a basic introduction into enolate reactions. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Class: Fluorinated Isoxazolone Derivative Physical State: Solid / Crystalline Powder Primary Hazard Category: Occupational Exposure Band (OEB) 3 (Default for NCEs)

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, carcinogenicity) for 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one may be sparse in public registries, this absence of evidence is not evidence of absence.

In drug discovery, we apply the Precautionary Principle . We treat this compound as a potent pharmacophore due to two structural alerts:

  • The Isoxazolone Core: A reactive heterocyclic scaffold often capable of electrophilic attack on biological substrates (potential sensitizer).

  • The Fluorophenyl Group: Fluorination increases lipophilicity, potentially enhancing dermal absorption and metabolic stability, allowing the compound to persist longer in biological systems.

Operational Directive: Handle as a Sensitizer and Irritant with potential for Systemic Toxicity . All protocols below are designed to prevent any mucosal or dermal contact.

The Barrier Strategy: PPE Specifications

Effective safety is not just "wearing gear"; it is creating a redundant barrier system.

A. Hand Protection (The Double-Glove Protocol)

Rationale: Fluorinated organics can exhibit unpredictable permeation rates. Single-layer protection is insufficient for direct handling of high-purity intermediates.

LayerMaterialThicknessFunction
Inner Nitrile (Low Modulus)4 mil (0.10 mm)Tactile sensitivity; acts as the "last line of defense" and sweat barrier.
Outer Nitrile (Extended Cuff)5-8 mil (0.12-0.20 mm)Primary chemical barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure.
Solvent Check VariableVariableCritical: If dissolving this compound in Dichloromethane (DCM) or DMF , nitrile is insufficient . You must use Silver Shield (Laminate) or Butyl Rubber gloves for the solution phase.
B. Respiratory Protection

Rationale: As a fine powder, this compound poses an inhalation risk during weighing and transfer.

  • Primary Control: All open handling must occur inside a Chemical Fume Hood or Powder Weighing Enclosure (Face velocity: 80–100 fpm).

  • Secondary PPE: If working outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Note: N95 masks are insufficient for chemical powders due to poor facial seal and lack of eye protection.

C. Eye & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate because airborne dust can bypass side shields.

  • Body: Tyvek® Lab Coat (closed front) or sleeve covers. Cotton lab coats can absorb and retain fluorinated powders, creating a secondary exposure source.

Operational Protocols

Diagram 1: Hierarchy of Controls for Isoxazolone Handling

This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

HierarchyControls Hazard Hazard Source: This compound EngControl Engineering Control: Fume Hood / Balance Enclosure (Primary Barrier) Hazard->EngControl Containment AdminControl Admin Control: SOPs, OEB 3 Designation, Access Restriction EngControl->AdminControl Residual Risk PPE PPE Layer: Double Nitrile, Goggles, Tyvek Sleeves AdminControl->PPE Protocol Worker Researcher Safety PPE->Worker Protection

Caption: The "Swiss Cheese Model" of defense. PPE is the final barrier, not the first.

Step-by-Step Handling Workflow
Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: Isoxazolones are often crystalline and prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder scattering.

  • Taring: Tare the vial with the cap on to minimize open time.

  • Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) while wearing PPE. Dispose of the wipe as hazardous waste.

Phase 2: Reaction & Solubilization
  • Solvent Choice: When dissolving, add solvent slowly. 5(4H)-isoxazolones can undergo ring-opening or rearrangement under basic conditions or high heat.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup if decomposition occurs.

Phase 3: Waste Disposal
  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.

  • Labeling: Tag waste clearly as "Fluorinated Organic - Toxic."

  • Destruction: Incineration is the preferred method for fluorinated heterocycles to ensure complete mineralization.

Emergency Response Scenarios

Diagram 2: Exposure Response Logic

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush 15 min 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Medical Eval Inhale->ActionInhale

Caption: Immediate triage steps for exposure. Speed is critical to minimize absorption.

Specific Spill Protocol (Dry Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a second pair of outer gloves and a P100 respirator if the spill is outside the hood.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a solvent-dampened pad (ethanol) or use a HEPA vacuum dedicated to hazardous chemicals.

  • Clean: Wipe the surface three times (Triple Rinse Protocol) with soap and water, then a solvent wash.

References & Authority

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (2011). Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[1] (2019).[2] Retrieved from

  • Ansell Healthcare. Chemical Permeation & Degradation Resistance Guide (8th Ed). (2019).[2] Retrieved from

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (2015).[3] Retrieved from

Sources

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